2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (EDTIQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of tetrahydroisoquinolines, which are known for their diverse biological activities. EDTIQ has been found to exhibit promising pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. In
Wissenschaftliche Forschungsanwendungen
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit antitumor and antimicrobial activities, which further expands its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the production of reactive oxygen species and to activate antioxidant enzymes, which contribute to its antioxidant properties. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activation of inflammatory pathways and to reduce the production of pro-inflammatory cytokines, which contribute to its anti-inflammatory properties. 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to modulate the activity of various neurotransmitters and to protect against neuronal damage, which contributes to its neuroprotective properties.
Biochemical and physiological effects:
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage, which contribute to its potential therapeutic applications. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit antitumor and antimicrobial activities, which further expand its potential applications in the field of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Finally, the potential therapeutic applications of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the treatment of various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and stroke, should be further explored.
Synthesemethoden
The synthesis of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-ethylbenzylamine with 2,3-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to yield 2-(4-ethylbenzyl)-3,4-dimethoxybenzaldehyde. The second step involves the reduction of the aldehyde group to an alcohol using sodium borohydride in methanol. The final step involves the cyclization of the alcohol group with 1,2-diaminopropane in the presence of trifluoroacetic acid to yield 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Eigenschaften
IUPAC Name |
2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-15-5-7-16(8-6-15)13-21-10-9-17-11-19(22-2)20(23-3)12-18(17)14-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZLDYLUZANKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.